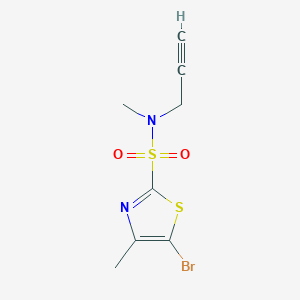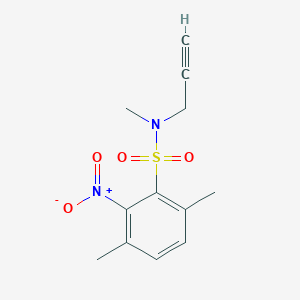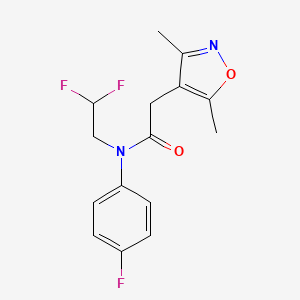
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide, also known as CPI-455, is a small molecule inhibitor of the histone methyltransferase G9a. G9a is an enzyme that plays a crucial role in epigenetic regulation by catalyzing the methylation of lysine 9 on histone H3 (H3K9). CPI-455 has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide exerts its effects by inhibiting the activity of G9a, which results in a decrease in H3K9 methylation. This leads to changes in gene expression that are associated with the therapeutic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, reduction of cell proliferation, improvement of cognitive function, and reduction of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide is its specificity for G9a, which makes it a useful tool for studying the role of G9a in epigenetic regulation. However, one limitation is that it can be difficult to obtain high-quality crystals of this compound for structural studies.
Zukünftige Richtungen
There are many potential future directions for the study of N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the investigation of the role of G9a in other diseases, such as cardiovascular disease and diabetes. Additionally, the use of this compound in combination with other therapies, such as immunotherapy, is an area of ongoing research.
Synthesemethoden
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide can be synthesized using a multistep process that involves the reaction of 2-amino-5-chloropyridine with N-methyl-2,3-dihydroindole-1-carboxylic acid, followed by a series of purification steps. The final product is obtained as a white powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide has been extensively studied for its potential as a therapeutic agent in various disease models. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-N-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-18(14-7-6-12(16)10-17-14)15(20)19-9-8-11-4-2-3-5-13(11)19/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJIHRQBCQBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=C1)Cl)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)
![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)
